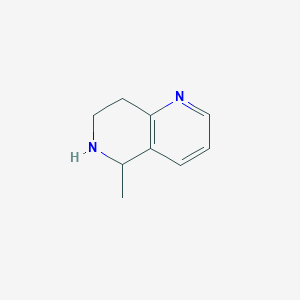

5-甲基-5,6,7,8-四氢-1,6-萘啶

描述

“5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine” is a chemical compound with the CAS Number: 83081-95-2 . It has a molecular weight of 148.21 . The IUPAC name for this compound is 5-methyl-5,6,7,8-tetrahydro [1,6]naphthyridine .

Synthesis Analysis

The synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives involves a newly discovered atom-economical protocol for Heck-type vinylation of chloropyridine using ethylene gas . An unprecedented formation of dihydronaphthyridine directly from 2-vinyl-3-acylpyridine mediated by ammonia, and a ruthenium-catalyzed enantioselective transfer hydrogenation are key steps .

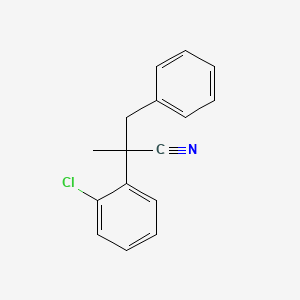

Molecular Structure Analysis

The molecular structure of 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine is derived from the naphthyridine system, which is considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .

Chemical Reactions Analysis

1,5-Naphthyridine derivatives, including 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine, exhibit significant reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .

Physical And Chemical Properties Analysis

5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .

作用机制

Target of Action

It is known that 1,6-naphthyridines, a class of compounds to which this molecule belongs, have a wide range of pharmacological activities, including anticancer, anti-hiv, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities .

Mode of Action

It is known that 1,6-naphthyridines interact with various biological targets to exert their effects

Biochemical Pathways

Given the wide range of pharmacological activities of 1,6-naphthyridines, it is likely that this compound affects multiple pathways .

Result of Action

Given the wide range of pharmacological activities of 1,6-naphthyridines, it is likely that this compound has multiple effects at the molecular and cellular levels .

实验室实验的优点和局限性

One advantage of MTN is its relatively low toxicity, making it a safer alternative to other compounds. However, MTN is also relatively unstable and has poor solubility, which can make it difficult to work with in lab experiments.

未来方向

There are many potential future directions for MTN research, including further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential use in combination therapy. Additionally, MTN could be studied for its potential use in treating other diseases, such as diabetes and cardiovascular disease.

In conclusion, 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine is a compound with unique properties that has been studied extensively for its potential use in pharmaceuticals. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have all been explored in this paper. Further research on MTN could lead to exciting new discoveries in the field of medicine.

科学研究应用

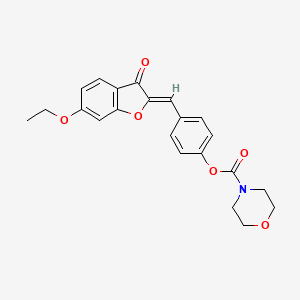

- 合成与生物学应用: 研究人员探索了 1,6-萘啶的合成和生物学意义。 这些化合物表现出抗癌特性,使其成为药物开发的有吸引力的候选者 .

- 构效关系 (SAR): 研究了 1,6-萘啶的化学结构与其抗癌活性之间的关系。 分子建模技术帮助将特定的结构特征与针对不同癌细胞系的有效性联系起来 .

- 其他活性: 除了抗癌作用外,1,6-萘啶还表现出抗 HIV、抗菌、止痛、抗炎和抗氧化活性 .

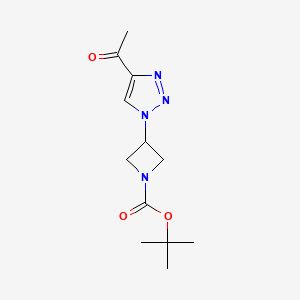

HIV-1 整合酶抑制

研究人员设计了针对 HIV-1 整合酶上的变构晶状体上皮衍生生长因子 p75 (LEDGF/p75) 结合位点的 5,6,7,8-四氢-1,6-萘啶衍生物。 该位点对抗病毒化疗至关重要 .

原子经济合成

1,6-萘啶的合成涉及创新的步骤:

其他应用

除了癌症和 HIV 研究之外,1,6-萘啶在各个领域都有应用:

安全和危害

生化分析

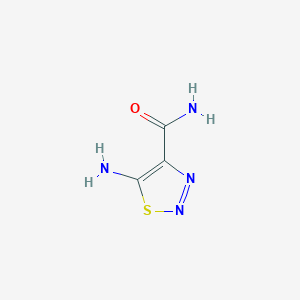

Biochemical Properties

It is known that 1,6-naphthyridines, the class of compounds to which it belongs, are pharmacologically active and have a variety of applications such as anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .

Cellular Effects

Related 1,6-naphthyridines have been shown to have anticancer activity on different cancer cell lines .

Molecular Mechanism

It is known that 1,6-naphthyridines can interact with various biomolecules, potentially influencing enzyme activity and gene expression .

属性

IUPAC Name |

5-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-7-8-3-2-5-11-9(8)4-6-10-7/h2-3,5,7,10H,4,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDHVDYGBMNIJCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(CCN1)N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83081-95-2 | |

| Record name | 5-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5E)-3-(2-chlorophenyl)-5-({4-[(3,4-dichlorophenyl)methoxy]-3-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2455673.png)

![N-(2-(diethylamino)ethyl)-4-(N-ethyl-N-phenylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2455681.png)

![5-(4-Fluorophenyl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2455686.png)

![methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2455687.png)

![3-Tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2455688.png)

![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2455695.png)

![2-((4-(Methylsulfonyl)-2,6-dinitrophenyl)thio)benzo[d]oxazole](/img/structure/B2455696.png)